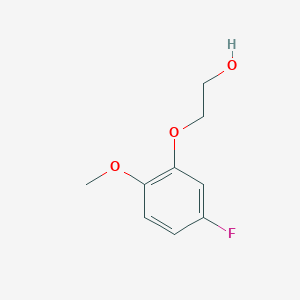

2-(5-Fluoro-2-methoxyphenoxy)ethanol

Beschreibung

2-(5-Fluoro-2-methoxyphenoxy)ethanol is a fluorinated aromatic ether-alcohol with the molecular formula C₉H₁₁FO₃ and a molecular weight of 186.18 g/mol. Structurally, it consists of a phenoxy ring substituted with a methoxy group at the 2-position and a fluorine atom at the 5-position, linked to an ethanol moiety. Such compounds are frequently utilized in pharmaceutical intermediates, agrochemicals, or specialty solvents due to their balanced polarity and stability .

Eigenschaften

CAS-Nummer |

72955-98-7 |

|---|---|

Molekularformel |

C9H11FO3 |

Molekulargewicht |

186.18 g/mol |

IUPAC-Name |

2-(5-fluoro-2-methoxyphenoxy)ethanol |

InChI |

InChI=1S/C9H11FO3/c1-12-8-3-2-7(10)6-9(8)13-5-4-11/h2-3,6,11H,4-5H2,1H3 |

InChI-Schlüssel |

LJFLKLZPTIKGGE-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)F)OCCO |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Key Observations :

- Fluorine Substitution: The presence of fluorine at the 5-position in 2-(5-Fluoro-2-methoxyphenoxy)ethanol enhances electronegativity and polarity compared to non-fluorinated analogs like 2-(2-Methoxyphenoxy)ethanol. This may increase solubility in polar solvents and influence binding interactions in biological systems .

- Phenoxy vs.

- Substituent Position: Moving the methoxy group from the 2-position (target compound) to the 3-position (as in 2-(3-Methoxyphenyl)ethanol) alters steric and electronic effects, which could impact reactivity and intermolecular interactions .

Physicochemical Properties

| Property | 2-(2-Methoxyethoxy)ethanol (Analog) | 2-(2-Methoxyphenoxy)ethanol (Analog) | Inferred for Target Compound |

|---|---|---|---|

| Density (g/cm³ at 25°C) | 1.021–1.035 | ~1.12 (estimated) | ~1.15–1.20 |

| Refractive Index | 1.419–1.427 | ~1.50 (estimated) | ~1.51–1.53 |

| Boiling Point | 202–205°C | >250°C (phenoxy derivatives) | >250°C |

Notes:

- The addition of a fluorine atom and phenoxy group likely increases density and boiling point compared to simpler ethoxyethanols (e.g., 2-(2-Methoxyethoxy)ethanol) due to enhanced molecular weight and polarity .

- Phenolic ethers generally exhibit higher refractive indices than aliphatic ethers, aligning with estimates for the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-Fluoro-2-methoxyphenoxy)ethanol, and how can reaction conditions be optimized for yield and purity?

- Methodology :

-

Route 1 : React 5-fluoro-2-methoxyphenol with ethylene oxide in the presence of sodium hydroxide (NaOH) at 80–100°C. This method requires precise control of stoichiometry to avoid over-alkylation .

-

Route 2 : Use Williamson ether synthesis by coupling 5-fluoro-2-methoxyphenol with 2-chloroethanol under basic conditions (e.g., K₂CO₃ in DMF at 60°C). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .

-

Purification : Liquid-liquid extraction (dichloromethane/water), followed by column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol .

- Critical Parameters :

-

Temperature control to minimize side reactions (e.g., hydrolysis of the methoxy group).

-

Use of anhydrous solvents to prevent hydroxyl group interference.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing 2-(5-Fluoro-2-methoxyphenoxy)ethanol?

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm for fluorophenoxy groups) and methoxy/ethoxy signals (δ 3.3–4.0 ppm). Compare with PubChem data (CAS 18181-71-0) for validation .

- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹), ether (C-O-C, 1200–1250 cm⁻¹), and aromatic C-F (1100–1150 cm⁻¹) stretches .

- Chromatography :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (60:40) and UV detection at 254 nm to assess purity (>98%) .

Advanced Research Questions

Q. How can enzyme inhibition studies be designed to evaluate the interaction of 2-(5-Fluoro-2-methoxyphenoxy)ethanol with target proteins?

- Experimental Design :

- Enzyme Assays : Use the compound as a substrate or inhibitor in cytochrome P450 (CYP) or hydrolase assays. Vary pH (6.5–8.5), temperature (25–37°C), and enzyme concentration to determine kinetic parameters (Vₘₐₓ, Kₘ) .

- Kinetic Analysis : Employ Michaelis-Menten plots and Lineweaver-Burk transformations to classify inhibition type (competitive/non-competitive).

- Data Interpretation :

- Compare inhibition constants (Kᵢ) with structurally similar compounds (e.g., 2-(2-Methoxyphenoxy)ethanol) to assess fluorine’s electronic effects on binding .

Q. What computational strategies are effective for modeling the thermodynamic stability and reactivity of 2-(5-Fluoro-2-methoxyphenoxy)ethanol?

- Methods :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond dissociation energies (BDEs) for the O–CH₃ and C–F bonds.

- Molecular Dynamics (MD) : Simulate solvation effects in water/ethanol mixtures to study aggregation behavior .

- Validation :

- Cross-validate computational results with experimental vaporization enthalpy data (e.g., DSC/TGA) to refine force fields .

Q. How can contradictions in experimental data on the compound’s stability under varying pH and temperature conditions be resolved?

- Resolution Strategies :

- Accelerated Stability Studies : Expose the compound to pH 3–10 buffers at 40°C for 4 weeks. Monitor degradation via HPLC and LC-MS to identify breakdown products (e.g., demethylation or hydrolysis) .

- Statistical Analysis : Apply multivariate regression to correlate degradation rates with environmental factors (pH, ionic strength) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.